molecular formula C11H11N B13997366 2-(2-Methylprop-1-enyl)benzonitrile CAS No. 918812-05-2

2-(2-Methylprop-1-enyl)benzonitrile

Cat. No.: B13997366
CAS No.: 918812-05-2
M. Wt: 157.21 g/mol
InChI Key: LZUCACXYWVPXNH-UHFFFAOYSA-N
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Description

2-(2-Methylprop-1-enyl)benzonitrile (CAS: 918812-05-2) is an aromatic nitrile derivative with the molecular formula C₁₁H₁₁N and a molecular weight of 157.21 g/mol . Its structure comprises a benzonitrile core substituted at the ortho position with a 2-methylprop-1-enyl group (a branched alkene). This compound has been utilized as a precursor in synthesizing quinazoline derivatives via Suzuki-Miyaura cross-coupling reactions .

Properties

CAS No.

918812-05-2

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

2-(2-methylprop-1-enyl)benzonitrile

InChI

InChI=1S/C11H11N/c1-9(2)7-10-5-3-4-6-11(10)8-12/h3-7H,1-2H3

InChI Key

LZUCACXYWVPXNH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CC=C1C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylprop-1-enyl)benzonitrile typically involves the reaction of benzonitrile with isobutylene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzonitrile reacts with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of benzonitrile and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylprop-1-enyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(2-Methylprop-1-enyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of nitriles .

Medicine: This compound could be investigated for its potential as a precursor in drug synthesis .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including polymers and resins. Its unique structure allows for the development of materials with specific properties .

Mechanism of Action

The mechanism of action of 2-(2-Methylprop-1-enyl)benzonitrile depends on its chemical reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The compound’s interaction with biological molecules, such as enzymes and receptors, can influence its biological activity. The exact molecular targets and pathways involved would require further experimental investigation .

Comparison with Similar Compounds

Structural and Functional Differences

In contrast, 2-CMPB and 2-BMPB contain halogenated methyl groups (Cl/Br), which increase electrophilicity and molecular weight, complicating their analysis via gas chromatography due to high boiling points . The quinazoline derivative 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline (from ) incorporates nitro and chloro groups, enhancing electrophilicity at the C4 position for Suzuki-Miyaura reactions. This contrasts with the simpler alkene substituent in the parent benzonitrile .

Polarity and Solubility: The methoxymethoxy and 3-methylbut-2-en-1-yl substituents in compound 20 () introduce polar ether and extended alkenyl chains, likely improving solubility in polar solvents compared to the less polar 2-methylprop-1-enyl group in the target compound . 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile () contains an amine group, enabling hydrogen bonding and increasing solubility in aqueous media compared to the non-polar alkene substituent in the target .

Applications in Synthesis: The target compound’s alkene substituent facilitates its use in regioselective cross-coupling reactions to build complex heterocycles like quinazolines . 2-CMPB and 2-BMPB are critical in valsartan synthesis but pose analytical challenges due to their high boiling points .

Physical Properties and Detection Challenges

  • Boiling Points : Nitrile groups generally elevate boiling points. However, halogenated analogs (e.g., 2-CMPB, 2-BMPB) exhibit higher boiling points than the target compound due to increased molecular weight and halogen polarity .
  • Detection Methods: The target compound’s lower molecular weight and non-halogenated structure may simplify gas chromatography (GC) analysis compared to 2-CMPB and 2-BMPB, which require optimized GC conditions for low-level detection .

Pharmacological Potential

  • Amino-Substituted Derivatives: The amine group in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile enables interactions with biological targets (e.g., kinases or GPCRs), a feature absent in the target compound .
  • Quinazoline Derivatives : The target compound’s role in synthesizing nitro- and chloro-substituted quinazolines highlights its utility in developing bioactive molecules with enhanced electrophilicity .

Biological Activity

2-(2-Methylprop-1-enyl)benzonitrile, commonly known as allethrin, is a synthetic pyrethroid insecticide widely used for its effectiveness in repelling mosquitoes and other pests. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article reviews the biological activity of allethrin, focusing on its mechanisms of action, toxicity, and relevant research findings.

Allethrin acts primarily on the nervous system of insects, disrupting normal nerve function. It binds to voltage-gated sodium channels, prolonging their open state and leading to hyperexcitation of the nervous system. This results in paralysis and eventual death of the insect.

Key Mechanisms:

  • Sodium Channel Modulation: Allethrin enhances the permeability of sodium ions through neuronal membranes.
  • Oxidative Stress Induction: It generates reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Apoptosis Activation: Exposure to allethrin has been shown to trigger apoptotic pathways in various cell types.

Toxicological Studies

Research has highlighted several toxicological effects associated with allethrin exposure, particularly in animal models.

Table 1: Toxicological Effects of Allethrin

StudyModel OrganismDosage (mg/kg)DurationObservations
Male Wistar Rats25-15060 daysIncreased lipid peroxidation, altered enzyme activities (catalase, GPx, SOD)
LC540 Cells0.001-25024 hoursCell viability decreased at >100 μM; IC50 = 125 μM; increased apoptotic features
Various Cell LinesVariableVariableInduced cytotoxicity and apoptosis in cancer cell lines

Case Studies

A notable study investigated the effects of allethrin on rat Leydig cells (LC540). The study found that at lower concentrations, allethrin did not significantly affect cell viability; however, at higher concentrations (≥100 μM), it induced significant cytotoxicity characterized by increased apoptosis markers such as cleaved PARP-1 and reduced levels of anti-apoptotic proteins like BCL-2 .

Another study focused on chronic exposure in male Wistar rats. Results indicated that allethrin exposure led to increased oxidative stress markers and disrupted antioxidant enzyme activities across various tissues. The study emphasized the need for further investigation into the long-term implications of such exposure on reproductive health .

Environmental Impact

The environmental persistence and bioaccumulation potential of allethrin raise concerns about its ecological effects. Studies have shown that it can affect non-target organisms, including beneficial insects and aquatic life. The compound's degradation products also warrant attention due to their potential toxicity.

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